
Galantide
Übersicht
Beschreibung
Galanin (1-13)-Substance P (5-11) Amid: ist ein chimäres Peptid, das Fragmente von zwei Neuropeptiden kombiniert: Galanin und Substance P. Galanin ist ein Neuropeptid, das im gesamten zentralen und peripheren Nervensystem vorkommt und an verschiedenen physiologischen Prozessen wie der Regulierung des Appetits, der Schmerzmodulation und dem Neuroprotektion beteiligt ist . Substance P ist ein Neuropeptid, das an der Schmerzempfindung und an entzündlichen Prozessen beteiligt ist . Die Kombination dieser Fragmente erzeugt eine Verbindung mit einzigartigen biologischen Eigenschaften.
Präparationsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von Galanin (1-13)-Substance P (5-11) Amid erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kupplung: Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt.
Entschützen: Die vorübergehenden Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) entfernt.
Industrielle Produktionsmethoden: : Die industrielle Produktion solcher Peptide erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Die großtechnische Synthese kann auch für bestimmte Schritte die Flüssigphasenpeptidsynthese (LPPS) verwenden, um die Ausbeute und Effizienz zu erhöhen .
Wissenschaftliche Forschungsanwendungen
Galantide is a synthetic peptide consisting of fragments of galanin and substance P (galanin-[1-12]-Pro-substance P-[5-11] amide) and is known as a non-specific galanin receptor antagonist . this compound has been shown to antagonize the effects of galanin on pancreatic function and to ameliorate caerulein-induced acute pancreatitis (AP) in mice and the Australian possum . Research suggests that this compound may have potential therapeutic applications in treating acute pancreatitis and improving glucose homeostasis .
Acute Pancreatitis
This compound has demonstrated the ability to ameliorate acute pancreatitis in mice . Studies involving mice induced with acute pancreatitis via caerulein injections showed that this compound significantly reduced AP-induced hyperenzymaemia by 39–45% . Additionally, this compound reduced pancreatic myeloperoxidase (MPO) activity by 79% and the percentage of abnormal acinar cells by 34% . These results suggest that this compound can alleviate the severity of acute pancreatitis by reducing inflammation and damage to pancreatic cells .
Glucose Metabolism
Research indicates that galanin, and by extension this compound as an antagonist, can enhance systemic glucose metabolism through the enteric nervous system . Galanin decreases duodenal contraction by stimulating nitric oxide release from enteric neurons, which modifies hypothalamic nitric oxide release, favoring glucose uptake in metabolic tissues . Oral administration of galanin in diabetic mice increased insulin sensitivity and improved metabolic parameters such as glucose tolerance and fasting blood glucose . These findings suggest that this compound, by modulating galanin's effects on the enteric nervous system, could be a potential therapeutic agent for treating type 2 diabetes .
Neuronal Damage
Studies on mice treated with kainate to induce neuronal damage showed that this compound administration before kainate injection resulted in a significant reduction in neuronal profile counts within the CA3 area, dentate hilus, and CA1 area in the hippocampus . Specifically, this compound reduced nearly 90% of dentate hilar neurons, 72% of CA3 pyramidal neurons, and nearly 30% of CA1 pyramidal neurons . However, it is important to note that in some regions, status epilepticus (SE) in this compound-treated mice also significantly increased the severity of neuronal damage . This indicates a complex interaction and suggests that this compound's effects on neuronal damage may vary depending on the specific brain region and experimental conditions .
Data Table: Effects of this compound in Experimental Models
Authoritative Insights
- This compound's mechanism of action involves antagonizing galanin receptors, which affects various physiological processes .
- The combination of this compound with other compounds, such as octreotide, may negate the individual benefits of each .
- Galanin and this compound play a role in modulating the gut-brain axis, influencing glucose metabolism and insulin sensitivity .
- The effects of this compound on neuronal tissue are complex and may depend on the specific region and experimental conditions .
Wirkmechanismus
Target of Action
Galantide is a synthetic peptide that is a hybrid of two naturally occurring hormones: gastrin and somatostatin . It interacts with the receptors of both parent hormones, allowing it to modulate their activities . This compound recognizes two classes of galanin binding sites in the rat hypothalamus .
Mode of Action
This compound’s mechanism of action within the digestive system is a fascinating display of biological regulation. By modulating the activity of its parent hormones, gastrin and somatostatin, this compound plays a crucial role in managing gastric secretions and the movement of the gastrointestinal tract . It dose-dependently antagonizes the galanin-mediated inhibition of the glucose-induced insulin secretion from mouse pancreatic islets .
Biochemical Pathways
This compound influences both the gastrin and somatostatin receptors, impacting several hormonal pathways . In the digestive system, it modulates gastric secretions and motility, helping to regulate processes such as digestion and nutrient absorption .
Pharmacokinetics
This compound is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes .
Result of Action
The reduction of GalR1 mRNA via null mutation or injection of the GalR1 antagonist, this compound, prior to kainate-induced status epilepticus induces hippocampal damage in a mouse strain known to be highly resistant to kainate-induced neuronal injury . Intrathecal administration of galanin reduced the morphine dose required for the suppression of the flexor reflex, and the further administration of the galanin antagonists’ this compound and M-35 almost completely abolished the antinociceptive effect of morphine .
Biochemische Analyse
Biochemical Properties
Galantide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with galanin receptors, which are G-protein-coupled receptors involved in numerous physiological processes. The interaction between this compound and galanin receptors inhibits the binding of galanin, thereby modulating the downstream signaling pathways. Additionally, this compound has been shown to interact with enzymes such as myeloperoxidase, reducing its activity and thereby influencing inflammatory responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In pancreatic acinar cells, this compound has been observed to reduce hyperenzymaemia induced by acute pancreatitis, thereby protecting the cells from damage . It influences cell function by modulating cell signaling pathways, such as those involving galanin receptors, which play a role in pain perception, mood regulation, and feeding behavior. This compound also affects gene expression by altering the transcriptional activity of genes involved in inflammatory responses and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with galanin receptors, leading to the inhibition of galanin binding. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by galanin. Additionally, this compound has been shown to inhibit the activity of enzymes such as myeloperoxidase, which plays a role in the inflammatory response. By modulating these molecular interactions, this compound exerts its effects on cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time Studies have shown that this compound remains stable under experimental conditions and maintains its activity over extended periodsIn vitro and in vivo studies have demonstrated that this compound can reduce the severity of acute pancreatitis over time, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce hyperenzymaemia and protect pancreatic acinar cells from damage. At higher doses, this compound may exhibit toxic or adverse effects, such as increased inflammation or cellular damage. Threshold effects have been observed, where the protective effects of this compound are maximized at specific dosage ranges, beyond which the benefits diminish .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and cellular metabolism. It interacts with enzymes such as myeloperoxidase, influencing the production of reactive oxygen species and modulating the inflammatory response. Additionally, this compound affects metabolic flux by altering the activity of enzymes involved in cellular metabolism, thereby impacting metabolite levels and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. This compound’s distribution is crucial for its activity, as it needs to reach its target receptors and enzymes to exert its effects. Studies have shown that this compound can accumulate in pancreatic tissues, where it exerts its protective effects against acute pancreatitis .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In pancreatic acinar cells, this compound localizes to the cytoplasm and interacts with galanin receptors and enzymes such as myeloperoxidase. This localization is crucial for its ability to modulate cellular signaling pathways and protect cells from damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Galanin (1-13)-Substance P (5-11) Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: : Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to increase yield and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Galanin (1-13)-Substance P (5-11) Amid kann Oxidationsreaktionen eingehen, insbesondere an Methionin- und Tryptophanresten.
Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu modifizieren.
Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Sted-gerichtete Mutagenese oder chemische Modifikationstechniken.
Hauptprodukte: : Die Hauptprodukte dieser Reaktionen sind oxidierte, reduzierte oder substituierte Analoga des ursprünglichen Peptids, die jeweils unterschiedliche biologische Aktivitäten haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Galanin (1-13)-Bradykinin (2-9) Amid: Ein weiteres chimäres Peptid, das Fragmente von Galanin und Bradykinin kombiniert und zur Untersuchung von Rezeptor-Interaktionen und Signalgebung verwendet wird.
Galanin (1-12)-Pro-Substance P (5-11) Amid: Eine ähnliche Verbindung mit einer leicht unterschiedlichen Sequenz, die als selektiver Galanin-Rezeptor-Antagonist verwendet wird.
Eindeutigkeit: : Galanin (1-13)-Substance P (5-11) Amid ist aufgrund seiner Kombination von Galanin- und Substance P-Fragmenten einzigartig, wodurch es mit mehreren Rezeptortypen interagieren und diverse physiologische Prozesse modulieren kann .
Biologische Aktivität
Galantide is a non-selective antagonist of the galanin receptor, primarily utilized in research to study the role of galanin in various physiological and pathological processes. Galanin itself is a neuropeptide that plays a critical role in modulating neuronal excitability, neuroprotection, and various behavioral responses. This article delves into the biological activity of this compound, focusing on its effects in neuroprotection, its pharmacological applications, and relevant case studies.
This compound functions by blocking the galanin receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors involved in numerous central nervous system processes. By inhibiting these receptors, this compound can alter the physiological effects mediated by galanin, particularly in the context of neuronal excitability and neuroprotection.
Neuroprotective Effects
Research indicates that this compound can exacerbate neuronal injury under certain conditions. For instance, a study involving kainate-induced seizures demonstrated that mice treated with this compound prior to seizure induction exhibited significantly increased neuronal damage compared to control groups. Specifically, there was a reduction of nearly 90% in dentate hilar neurons and 72% in CA3 pyramidal neurons seven days post-seizure induction . This suggests that galanin signaling may play a protective role against excitotoxicity.
Pharmacological Applications
This compound has been investigated for its potential therapeutic applications, particularly in conditions like acute pancreatitis (AP). In animal models, it has shown efficacy in reducing hyperenzymemia associated with AP by 41-49% . Furthermore, studies have indicated that while this compound can ameliorate symptoms of AP, its effects can be negated when combined with other treatments such as octreotide .
Case Study 1: Kainate-Induced Seizures
In a controlled study examining the effects of this compound on kainate-induced seizures in mice, researchers found that administration of this compound led to significant neuronal damage. The study involved comparing wild-type mice with GalR1-deficient mice to assess the role of galanin receptor signaling in neuroprotection. Results indicated that GalR1 deficiency increased susceptibility to excitotoxic injury, highlighting the importance of galanin signaling in protecting against neuronal death .
Case Study 2: Acute Pancreatitis Model
In another investigation focusing on acute pancreatitis, the administration of this compound resulted in notable improvements in biochemical markers associated with the disease. The combination of this compound with other agents like feG showed synergistic effects in reducing hyperenzymemia, suggesting potential therapeutic avenues for managing pancreatitis through modulation of neuropeptide signaling pathways .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOJVPDIYKRJSM-GKPUQKAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H151N25O26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160714 | |
Record name | Galantide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2199.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138579-66-5 | |
Record name | Galantide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galantide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.